4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
4-Benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with a benzyl group at position 4, a 7-hydroxy moiety, a 5-oxo functional group, and a carboxamide linkage at position 4. The N-(2,4-dimethoxyphenyl) substituent introduces electron-donating methoxy groups, which may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-29-15-8-9-16(18(12-15)30-2)24-22(27)19-20(26)21-17(10-11-31-21)25(23(19)28)13-14-6-4-3-5-7-14/h3-12,26H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXQPSIZILCVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-bromo acetophenone and 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to yield the corresponding pyridinethione . The final step involves the reaction of this pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to form the target thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of carboxamide derivatives with heterocyclic cores. Key structural analogs include chromen- and benzothiazole-based carboxamides (e.g., CAS 923226-49-7 and derivatives listed in ). Below is a detailed comparison:
Core Heterocyclic Structure
- Target Compound: Thieno[3,2-b]pyridine core. Combines thiophene and pyridine rings, offering a planar, electron-deficient aromatic system.
- Chromen-Based Analogs (e.g., 923112-79-2, 923211-76-1): Feature a 4-oxo-4H-chromen core, a fused benzopyran system. Chromen derivatives are known for fluorescence and antioxidant properties but may exhibit lower metabolic stability compared to thienopyridines .
- Benzothiazole Analogs (e.g., 923140-48-1):
Substituent Analysis
| Compound ID/CAS | Core Structure | Key Substituents | Electronic Effects |
|---|---|---|---|
| Target Compound | Thieno[3,2-b]pyridine | 4-Benzyl, 7-hydroxy, 5-oxo, N-(2,4-dimethoxyphenyl) | Electron-donating (methoxy), moderate lipophilicity |
| 923112-79-2 | 4-Oxo-chromen | N-[2-(2-fluorophenyl)], 2-methoxybenzamide | Electron-withdrawing (fluoro), increased polarity |
| 923211-76-1 | 4-Oxo-chromen | 4-Chloro, N-[2-(2-methylphenyl)] | Electron-withdrawing (chloro), steric hindrance |
| 923233-39-0 | 4-Oxo-chromen | 4-Bromo, N-(2-phenyl) | Strong electron-withdrawing (bromo), high reactivity |
| 923140-48-1 | Benzothiazole | N-[6-(dimethylamino)sulfonyl], 4-(ethylthio) | Polar sulfonamide, thioether for redox activity |
Hypothetical Property Differences
- Solubility: The target compound’s 2,4-dimethoxyphenyl group likely improves aqueous solubility compared to halogenated analogs (e.g., 923233-39-0 with bromo). However, the thienopyridine core may reduce solubility relative to chromen systems due to increased aromaticity .
- Bioactivity : Methoxy groups in the target compound could enhance interactions with polar residues in enzyme active sites, whereas halogenated analogs (e.g., 923211-76-1) may favor hydrophobic pockets.
- Stability : The 7-hydroxy group in the target compound may confer susceptibility to oxidative degradation, unlike sulfonamide-containing analogs (e.g., 923140-48-1), which are more chemically inert .
Biological Activity
4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 432.48 g/mol. Its structure features a thieno[3,2-b]pyridine core substituted with various functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O5S |
| Molecular Weight | 432.48 g/mol |
| XLogP3-AA | 6.7 |
| Hydrogen Bond Donor | 7 |
| Hydrogen Bond Acceptor | 11 |
| Rotatable Bond Count | 23 |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cell proliferation and survival pathways.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting tumor growth.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : A study reported that derivatives of thieno[3,2-b]pyridine exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.01 µM to 0.46 µM .
- Aurora Kinase Inhibition : Inhibitors targeting Aurora kinases have been synthesized based on the thieno[3,2-b]pyridine scaffold. For instance, one derivative showed an IC50 value of 0.16 µM against Aurora-A kinase .
- Mechanistic Studies : The compound's mechanism was explored through in vitro assays that indicated its potential to induce apoptosis in cancer cells via the mitochondrial pathway .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
